molecular formula C17H21N5O2 B2949361 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378212-88-5

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

カタログ番号 B2949361
CAS番号: 378212-88-5
分子量: 327.388
InChIキー: IRVUBMKZZJITKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MRS 1754, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke.

作用機序

MRS 1754 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. The P2Y1 receptor is activated by ADP, which is released from activated platelets and promotes platelet aggregation. MRS 1754 binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
MRS 1754 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke. MRS 1754 has been found to have a high affinity and selectivity for the P2Y1 receptor, with minimal off-target effects.

実験室実験の利点と制限

MRS 1754 has several advantages for lab experiments, including its high affinity and selectivity for the P2Y1 receptor, which allows for precise and specific targeting of this receptor. It is also readily available and can be synthesized using various methods. However, MRS 1754 has certain limitations, including its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.

将来の方向性

There are several future directions for the research on MRS 1754. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used as therapeutic agents for cardiovascular diseases and stroke. Furthermore, the mechanisms underlying the neuroprotective effects of MRS 1754 need to be further elucidated to fully understand its potential use as a therapeutic agent for stroke.

合成法

MRS 1754 can be synthesized using various methods, including chemical synthesis and solid-phase synthesis. The chemical synthesis of MRS 1754 involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine and propylamine in the presence of a suitable base and solvent. The resulting product is then purified using column chromatography to obtain MRS 1754 in high purity.

科学的研究の応用

MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke. It has been found to inhibit platelet aggregation and thrombus formation, which are major contributors to the pathogenesis of cardiovascular diseases. MRS 1754 has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke.

特性

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVUBMKZZJITKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。